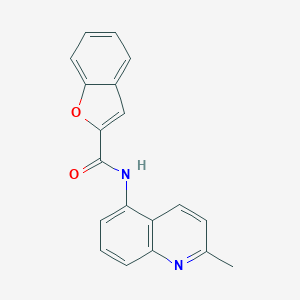![molecular formula C16H23ClN2O B243778 N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243778.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide, commonly known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. Clonidine is also used as an anesthetic and as a medication to treat withdrawal symptoms associated with alcohol, nicotine, and opioid addiction. In
作用机制
Clonidine works by binding to alpha-2 adrenergic receptors in the brain and peripheral nervous system. This binding reduces the release of norepinephrine, a neurotransmitter that regulates blood pressure, heart rate, and other physiological functions. By reducing the release of norepinephrine, Clonidine lowers blood pressure and reduces anxiety.
Biochemical and Physiological Effects:
Clonidine has a number of biochemical and physiological effects on the body. It lowers blood pressure by reducing the release of norepinephrine, which causes blood vessels to dilate and blood pressure to decrease. Clonidine also reduces heart rate and cardiac output, which further contributes to its blood pressure-lowering effects. Clonidine can also reduce anxiety by reducing the release of norepinephrine in the brain.
实验室实验的优点和局限性
Clonidine has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action and has been used in numerous clinical trials. Clonidine is also relatively easy to synthesize and can be obtained in large quantities. However, Clonidine has some limitations for lab experiments. It can have off-target effects on other receptors in the body, which can complicate the interpretation of experimental results. Additionally, Clonidine can have dose-dependent effects, which can make it difficult to determine the optimal dose for a particular experiment.
未来方向
There are several future directions for research on Clonidine. One area of research is the potential use of Clonidine in treating neuropathic pain, postoperative pain, and cancer pain. Another area of research is the potential use of Clonidine in combination with other drugs to enhance its therapeutic effects. Additionally, research is needed to better understand the off-target effects of Clonidine and how they may impact its use in clinical settings. Finally, research is needed to develop more selective alpha-2 adrenergic receptor agonists that can provide the therapeutic benefits of Clonidine without the off-target effects.
合成方法
Clonidine is synthesized by reacting 3-chloro-4-(1-piperidinyl)aniline with 2,2-dimethylpropionyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide, which is then purified and crystallized.
科学研究应用
Clonidine has been extensively studied for its potential therapeutic effects in various medical conditions. Research has shown that Clonidine can be used to treat hypertension, N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide, anxiety disorders, and opioid withdrawal symptoms. Clonidine has also been studied for its potential use in treating neuropathic pain, postoperative pain, and cancer pain.
属性
分子式 |
C16H23ClN2O |
|---|---|
分子量 |
294.82 g/mol |
IUPAC 名称 |
N-(3-chloro-4-piperidin-1-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H23ClN2O/c1-16(2,3)15(20)18-12-7-8-14(13(17)11-12)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20) |
InChI 键 |
USUJEGUNYOVJRZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B243714.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-propoxybenzamide](/img/structure/B243716.png)
